![molecular formula C22H20N4O3S B2639279 2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955705-11-0](/img/structure/B2639279.png)
2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor or cytotoxic drug molecules .
Synthesis Analysis
Thiazole derivatives have been synthesized in various ways. For instance, one study revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. They designed and synthesized four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Derivative Formation
- Thiophenylhydrazonoacetates, including derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, are synthesized and investigated for their reactivity toward various nitrogen nucleophiles, yielding a range of heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's role in synthesizing diverse chemical structures (Mohareb et al., 2004).
- A study explored the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties through a rearrangement of derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene, shedding light on the compound's utility in creating bioactive heterocyclic frameworks (Vasylyev et al., 1999).
Biological Activity Studies
- The compound's derivatives have been studied for various biological activities. For instance, certain benzo[d]thiazole derivatives showed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating the compound's potential in developing new antibacterial agents (Palkar et al., 2017).
- In another study, thiazole-5-carboxamide derivatives displayed significant antimicrobial activities against Gram-positive and Gram-negative bacteria, underlining the compound's relevance in antimicrobial drug discovery (Mhaske et al., 2011).
- A specific N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized and exhibited notable antibacterial, antifungal, and anticancer activities against various pathogens and cancer cell lines, signifying the compound's potential in multifaceted medicinal applications (Senthilkumar et al., 2021).
Structural and Chemical Characterization
- Investigations into the structure and supramolecular aggregation of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides derivatives revealed insights into their molecular conformations, order versus disorder, and different modes of supramolecular aggregation, contributing to the understanding of the compound's chemical behavior (Sagar et al., 2018).
Mechanism of Action
While the specific mechanism of action for your compound is not available, thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Future Directions
properties
IUPAC Name |
2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c23-19(27)13-9-11-15(12-10-13)24-21(29)16-7-4-8-17-18(16)25-22(30-17)26-20(28)14-5-2-1-3-6-14/h1-3,5-6,9-12,16H,4,7-8H2,(H2,23,27)(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRFGBHQMJAHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide |
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